molecular formula C12H18N2O3 B13907339 Tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate

Tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate

Cat. No.: B13907339
M. Wt: 238.28 g/mol
InChI Key: IEONUFAYKLIADZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate is a chemical compound with the molecular formula C12H18N2O3. It is a member of the azepane family, characterized by a seven-membered ring containing nitrogen.

Preparation Methods

The synthesis of tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

Tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the azepane ring provides structural stability. These interactions can influence various biochemical pathways, making the compound a potential candidate for drug development .

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl 3-cyano-4-oxoazepane-1-carboxylate

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-6-4-5-10(15)9(7-13)8-14/h9H,4-6,8H2,1-3H3

InChI Key

IEONUFAYKLIADZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C(C1)C#N

Origin of Product

United States

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